molecular formula C19H15N3O3S2 B2983945 N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide CAS No. 898422-87-2

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide

Cat. No.: B2983945
CAS No.: 898422-87-2
M. Wt: 397.47
InChI Key: FMIMOVVLMHJDGH-UHFFFAOYSA-N
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Description

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide, also known as CTB or Compound 1, is a small molecule compound that has been the subject of scientific research due to its potential therapeutic applications. CTB was first synthesized in 2005 by researchers at the University of Oxford and has since been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications.

Scientific Research Applications

Antioxidant Capacity and Reaction Pathways

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide, due to its chemical structure, may play a significant role in antioxidant capacity assays and reactions. A study elaborates on the reaction pathways involved in the ABTS/PP decolorization assay of antioxidant capacity, highlighting the specificity of certain antioxidants to form coupling adducts with radicals, which could be relevant for compounds with similar structural features (Ilyasov et al., 2020).

Sulfonamides: Chemical Properties and Applications

Sulfonamides, a class of compounds to which this compound belongs, are discussed extensively for their wide range of applications, including as carbonic anhydrase inhibitors (CAIs), antiepileptics, and COX2 inhibitors. This review highlights the diverse therapeutic potentials of sulfonamides, suggesting that similar compounds could have significant biomedical applications (Carta et al., 2012).

DNA Binding and Molecular Interactions

Compounds with structural similarity to this compound, like Hoechst 33258, demonstrate strong binding to the minor groove of double-stranded DNA, indicating potential applications in molecular biology for chromosome and nuclear staining. This review suggests that such compounds could be valuable in studying DNA-protein interactions and the development of novel diagnostics tools (Issar & Kakkar, 2013).

Synthetic Methodologies and Biological Importance

The synthesis and biological significance of 2-(thio)ureabenzothiazoles, which share structural features with this compound, are explored. This class of compounds exhibits a broad spectrum of biological activities, making them of great importance in medicinal chemistry for the treatment of various diseases, including rheumatoid arthritis and systemic lupus erythematosus. The review emphasizes the synthetic methodologies and potential pharmacological activities of such compounds (Rosales-Hernández et al., 2022).

Optoelectronic Material Applications

Quinazolines and pyrimidines, related to the structural motif of this compound, find applications in optoelectronic materials. Their incorporation into π-extended conjugated systems is valuable for creating novel materials for organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors. This suggests that this compound could potentially be explored for similar applications (Lipunova et al., 2018).

Properties

IUPAC Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S2/c1-2-27(24,25)17-6-4-3-5-15(17)18(23)22-19-21-16(12-26-19)14-9-7-13(11-20)8-10-14/h3-10,12H,2H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIMOVVLMHJDGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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